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molecular formula C15H14ClNS B1626453 10-(3-chloropropyl)-10H-phenothiazine CAS No. 5909-59-1

10-(3-chloropropyl)-10H-phenothiazine

Cat. No. B1626453
M. Wt: 275.8 g/mol
InChI Key: DLCIJMPSJTVVHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05595989

Procedure details

To a solution of phenothiazine (4.0 g, 0.02 mol) in dry dimethylformamide (100 ml) kept under an atmosphere of nitrogen, sodium hydride (1.0 g, 0.025 mol, 60% dispersion in oil) was carefully added. The reaction mixture was left stirring for 15 minutes. 1-Bromo-3-chloropropane (8.0 g, 0.05 mol) was added and the mixture was left stirring overnight. Ammonium chloride (2.0 g, 0.04 mol) was added, and after continued stirring for 30 minutes the solution was poured onto water (300 ml). The mixture was extracted with dichloromethane (2×200 ml). The combined organic extracts were dried (MgSO4), filtered and the solvent evaporated. This afforded a residue which was purified by column chromatography on silica gel (250 g) using a mixture of n-heptane and ethyl acetate (9:1) as eluent. 4.4 g (80%) of 10-(3-chloropropyl)-10H-phenothiazine was obtained as an oil. Rf : 0.55 (SiO2 ; n-heptane/ethyl acetate=1:1).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
8 g
Type
reactant
Reaction Step Three
Quantity
2 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]1[C:14]2[NH:13][C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[S:6][C:5]=2[CH:4]=[CH:3][CH:2]=1.[H-].[Na+].Br[CH2:18][CH2:19][CH2:20][Cl:21].[Cl-].[NH4+]>CN(C)C=O>[Cl:21][CH2:20][CH2:19][CH2:18][N:13]1[C:14]2[CH:1]=[CH:2][CH:3]=[CH:4][C:5]=2[S:6][C:7]2[C:12]1=[CH:11][CH:10]=[CH:9][CH:8]=2 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C1=CC=CC=2SC3=CC=CC=C3NC12
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
8 g
Type
reactant
Smiles
BrCCCCl
Step Four
Name
Quantity
2 g
Type
reactant
Smiles
[Cl-].[NH4+]
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
stirring for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The reaction mixture was left
WAIT
Type
WAIT
Details
the mixture was left
STIRRING
Type
STIRRING
Details
stirring overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
after continued stirring for 30 minutes the solution
Duration
30 min
ADDITION
Type
ADDITION
Details
was poured onto water (300 ml)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with dichloromethane (2×200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
This afforded a residue which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography on silica gel (250 g)
ADDITION
Type
ADDITION
Details
a mixture of n-heptane and ethyl acetate (9:1) as eluent

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClCCCN1C2=CC=CC=C2SC=2C=CC=CC12
Measurements
Type Value Analysis
AMOUNT: MASS 4.4 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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